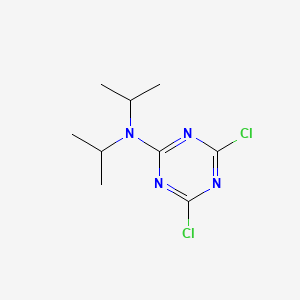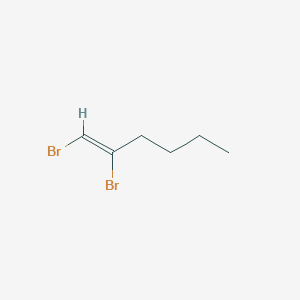
1-Hexene, 1,2-dibromo-, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexene, 1,2-dibromo-, (Z)- is an organic compound with the molecular formula C6H10Br2. It is a geometric isomer of 1,2-dibromohexene, where the bromine atoms are positioned on the same side of the double bond, giving it the (Z)-configuration. This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hexene, 1,2-dibromo-, (Z)- can be synthesized through the addition of bromine to 1-hexene. The reaction typically involves the use of pure liquid bromine or a solution of bromine in an organic solvent such as tetrachloromethane. The double bond in 1-hexene reacts with bromine, resulting in the formation of 1,2-dibromohexane. The reaction conditions are usually mild, often carried out at room temperature .
Industrial Production Methods
Industrial production of 1-Hexene, 1,2-dibromo-, (Z)- follows similar principles but on a larger scale. The process involves the controlled addition of bromine to 1-hexene in large reactors, ensuring the (Z)-configuration is maintained. The product is then purified through distillation or other separation techniques to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
1-Hexene, 1,2-dibromo-, (Z)- undergoes several types of chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions, where the double bond reacts with electrophiles.
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles in substitution reactions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Electrophilic Addition: Bromine, chlorine, and other halogens can react with the double bond under mild conditions.
Substitution Reactions: Nucleophiles such as hydroxide ions or amines can replace the bromine atoms.
Elimination Reactions: Strong bases like potassium hydroxide can induce elimination reactions, leading to the formation of alkenes.
Major Products Formed
Electrophilic Addition: 1,2-dibromohexane is formed.
Substitution Reactions: Products depend on the nucleophile used, such as 1-bromo-2-hydroxyhexane.
Elimination Reactions: Hexene or other alkenes are formed.
Scientific Research Applications
1-Hexene, 1,2-dibromo-, (Z)- has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Hexene, 1,2-dibromo-, (Z)- involves its reactivity with electrophiles and nucleophiles. The double bond in the compound is susceptible to attack by electrophiles, leading to the formation of addition products. The bromine atoms can also be targeted by nucleophiles, resulting in substitution reactions. The compound’s reactivity is influenced by the (Z)-configuration, which affects the spatial arrangement of atoms and the accessibility of reactive sites .
Comparison with Similar Compounds
1-Hexene, 1,2-dibromo-, (Z)- can be compared with other similar compounds such as:
1,2-Dibromoethane: A simpler dibromoalkane with similar reactivity but different molecular structure.
1,2-Dichloroethene: Another halogenated alkene with chlorine atoms instead of bromine.
1,2-Dibromocyclohexane: A cyclic compound with similar bromine substitution but different ring structure
Properties
Molecular Formula |
C6H10Br2 |
|---|---|
Molecular Weight |
241.95 g/mol |
IUPAC Name |
(Z)-1,2-dibromohex-1-ene |
InChI |
InChI=1S/C6H10Br2/c1-2-3-4-6(8)5-7/h5H,2-4H2,1H3/b6-5- |
InChI Key |
OCISRXWWLAUOBQ-WAYWQWQTSA-N |
Isomeric SMILES |
CCCC/C(=C/Br)/Br |
Canonical SMILES |
CCCCC(=CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


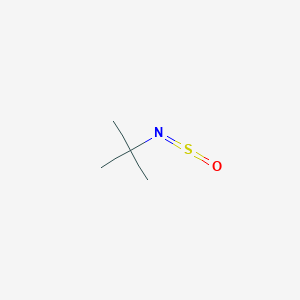
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxypropyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14671448.png)
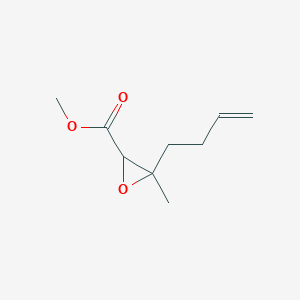



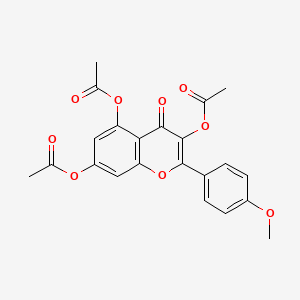

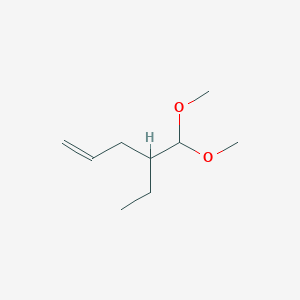
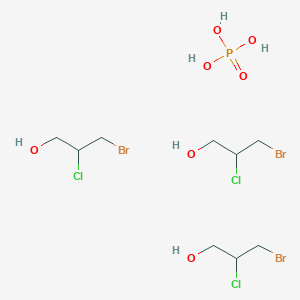
![2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14671508.png)


